molecular formula C7H12N2O B573137 Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate CAS No. 1257293-97-2

Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate

Cat. No. B573137
CAS RN: 1257293-97-2
M. Wt: 140.186
InChI Key: GVMHFLKYUIUXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate is a compound that is part of a class of molecules known as azetidines . Azetidines are four-membered saturated heterocycles containing one nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Scientific Research Applications

Fluorinated Compounds Synthesis

The trifluoroacetate group is a precursor for the introduction of fluorine atoms into organic molecules. Fluorination can significantly alter the chemical and physical properties of compounds, including their metabolic stability and ability to cross biological membranes. This is highly relevant in the design of new drugs and agrochemicals.

Each of these applications demonstrates the versatility and importance of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate in scientific research. Its unique structure opens up possibilities for innovation across various fields of chemistry and material science .

Future Directions

The future directions for research on Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate could include further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by azetidine derivatives, there may be potential for the development of new pharmaceuticals or other products .

properties

IUPAC Name

azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGSPQVLRQGESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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